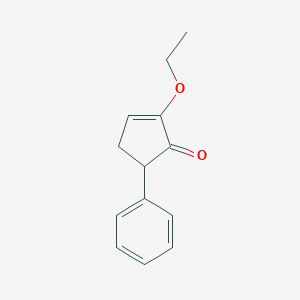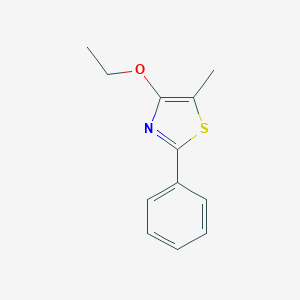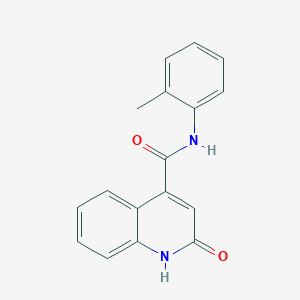
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- is a chemical compound that belongs to the quinolinecarboxamide family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Wirkmechanismus
The exact mechanism of action of 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. It has also been shown to induce the production of reactive oxygen species, which can help to kill cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo-. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to test its therapeutic potential in various fields of medicine.
Synthesemethoden
The synthesis of 4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- involves the reaction of 2-methylbenzoyl chloride with 4-hydroxyquinoline in the presence of a base. The resulting intermediate is then treated with ammonium carbonate to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
171204-22-1 |
|---|---|
Produktname |
4-Quinolinecarboxamide, 1,2-dihydro-N-(2-methylphenyl)-2-oxo- |
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)19-17(21)13-10-16(20)18-15-9-5-3-7-12(13)15/h2-10H,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
LQZPYSVHMRIOES-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Andere CAS-Nummern |
171204-22-1 |
Synonyme |
N-(2-methylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)
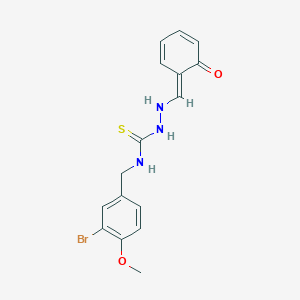
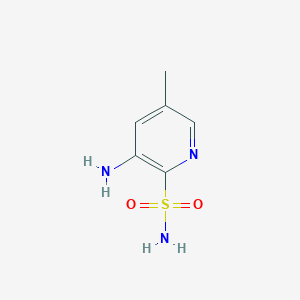
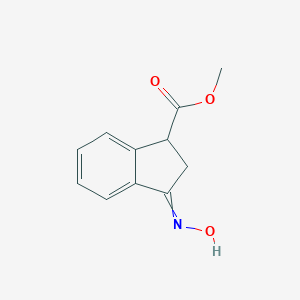
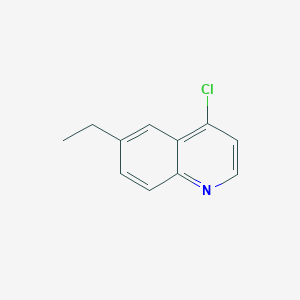
![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)
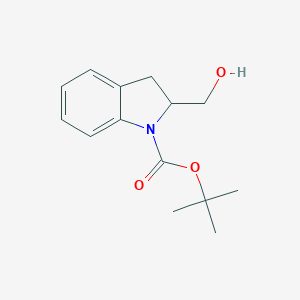
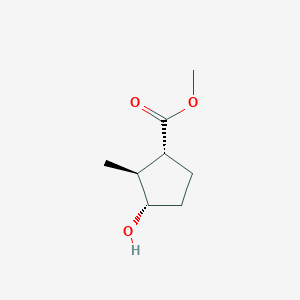
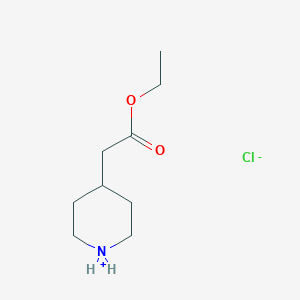
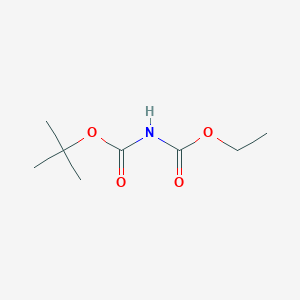
![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
